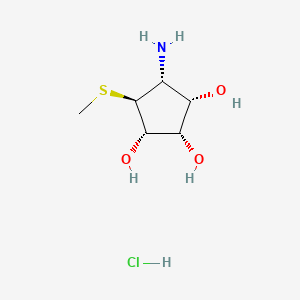
(1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride is a complex organic compound with a unique structure that includes an amino group, a methylsulfanyl group, and three hydroxyl groups attached to a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of Functional Groups: The amino, methylsulfanyl, and hydroxyl groups are introduced through various chemical reactions such as nucleophilic substitution, oxidation, and reduction.
Purification and Isolation: The final product is purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification processes.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the hydroxyl groups can yield esters or ethers.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biology, (1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating various diseases or conditions, depending on its mechanism of action and biological activity.
Industry
In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, or other high-value products.
Mecanismo De Acción
The mechanism of action of (1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may participate in hydrogen bonding or other interactions with biological molecules, while the methylsulfanyl group may influence the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S,3S,5R)-(+)-Isopinocampheylamine: A primary bicyclic amine with similar structural features.
Mupirocin lithium: Another compound with a complex structure and multiple functional groups.
Uniqueness
What sets (1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride apart is its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C6H14ClNO3S |
|---|---|
Peso molecular |
215.70 g/mol |
Nombre IUPAC |
(1S,2S,3S,4R,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol;hydrochloride |
InChI |
InChI=1S/C6H13NO3S.ClH/c1-11-6-2(7)3(8)4(9)5(6)10;/h2-6,8-10H,7H2,1H3;1H/t2-,3+,4+,5+,6+;/m1./s1 |
Clave InChI |
LKUFVTJLAWOCSN-DKTZHBERSA-N |
SMILES isomérico |
CS[C@H]1[C@@H]([C@@H]([C@@H]([C@@H]1O)O)O)N.Cl |
SMILES canónico |
CSC1C(C(C(C1O)O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


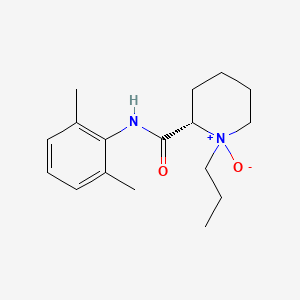
![(9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438139.png)
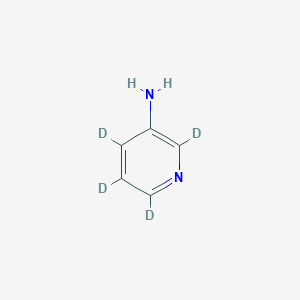
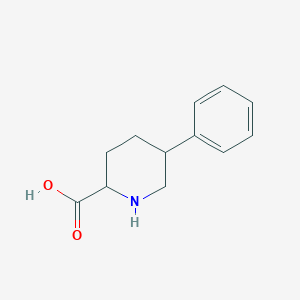

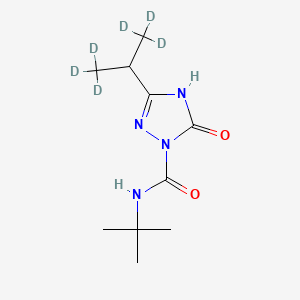

![2-[4-[2-(1,1-dioxo-3,6-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine](/img/structure/B13438166.png)
![N-[1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13438172.png)
![Methyl 5-Chloro-2-[(4-ethoxy-4-oxobutyl)amino]benzoate](/img/structure/B13438175.png)
![[2-[(8S,9R,10S,11S,13S,14S)-9-bromo-11-formyloxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13438177.png)
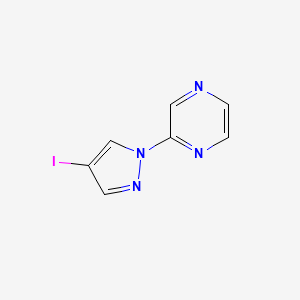
![(3S)-2,3-Dihydro-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B13438179.png)
![(3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438180.png)
